

An In-depth Technical Guide to Isoelectric Point Determination Using POLYBUFFER 74

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Compound of Interest

Compound Name: POLYBUFFER 74

Cat. No.: B1165713

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This guide provides a comprehensive overview of **POLYBUFFER 74** and its application in determining the isoelectric point (pI) of proteins through chromatofocusing. This technique separates proteins based on their pI in a pH gradient generated on a chromatography column.

Introduction to Chromatofocusing and POLYBUFFER 74

Chromatofocusing is a high-resolution chromatographic technique that separates proteins based on differences in their isoelectric points. Unlike isoelectric focusing, which uses an electric field, chromatofocusing employs a pH gradient generated on an ion-exchange column. Proteins applied to the column migrate down the pH gradient and are focused into sharp bands at their respective isoelectric points, where their net charge is zero.

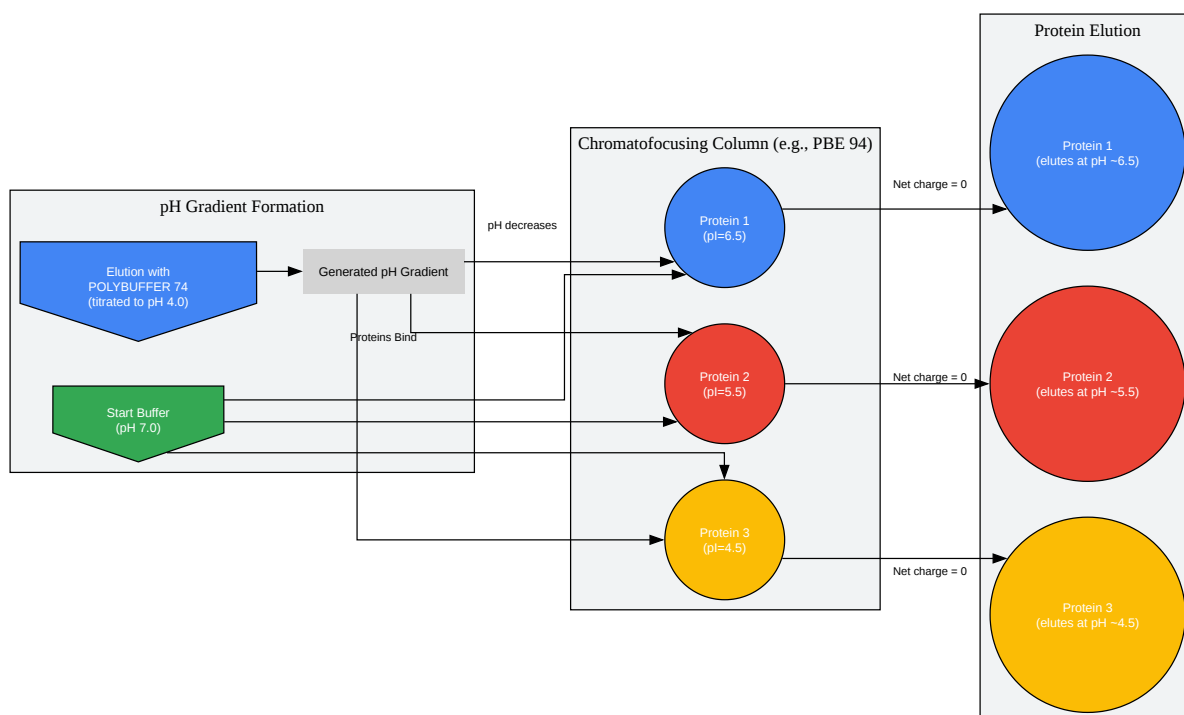
POLYBUFFER 74 is a specialized amphoteric buffer solution designed to create a linear pH gradient, typically between pH 7 and 4, on a weak anion-exchange column, such as PBE 94 or a Mono P column. It is a mixture of selected amphoteric buffering substances with a range of pKa values, which allows for the formation of a smooth and linear pH gradient. Although the original **POLYBUFFER 74** from Amersham Pharmacia Biotech (now Cytiva) has been discontinued, equivalent buffer systems are available from other suppliers.^[1]

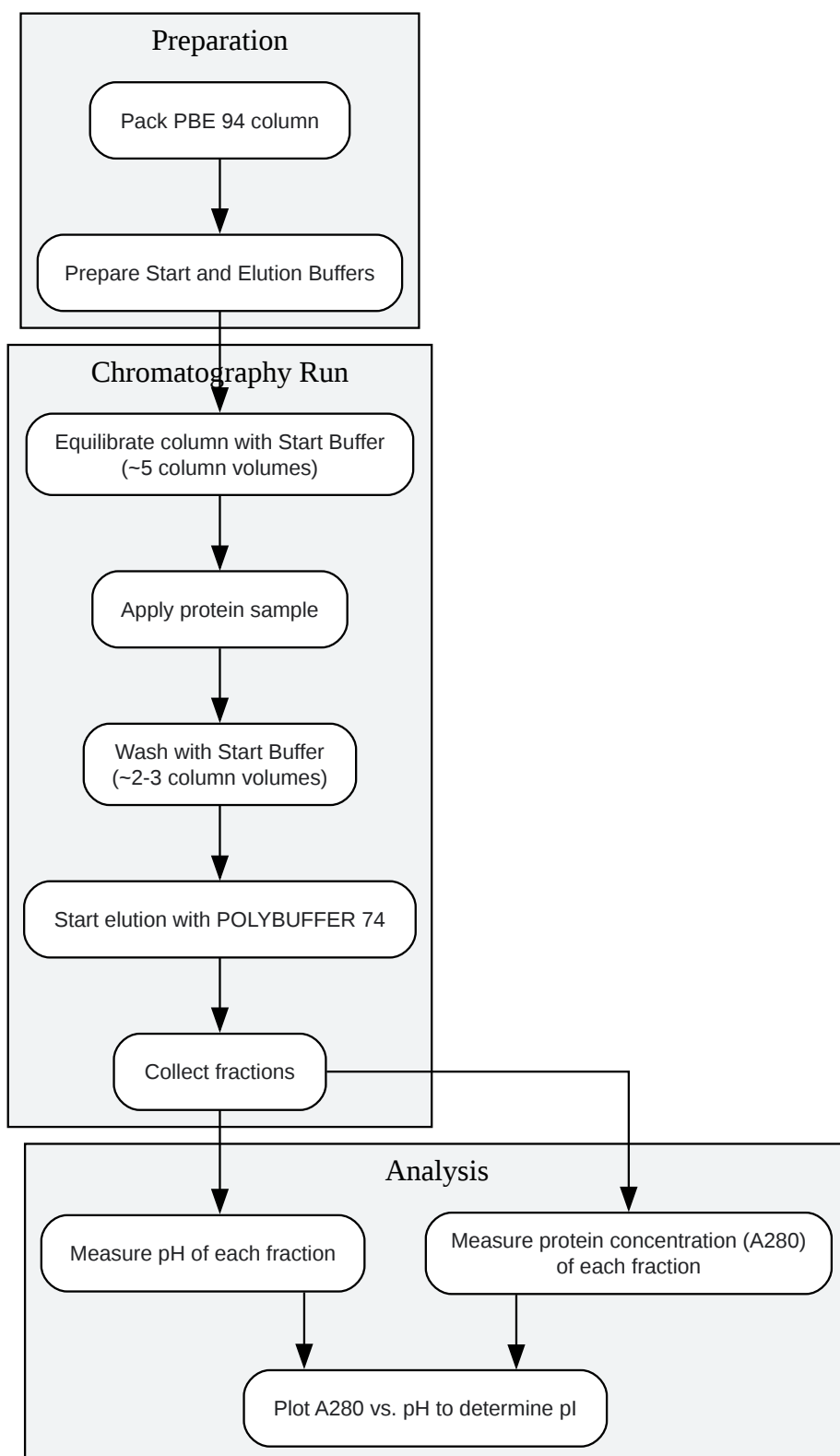
Principle of pI Determination with POLYBUFFER 74

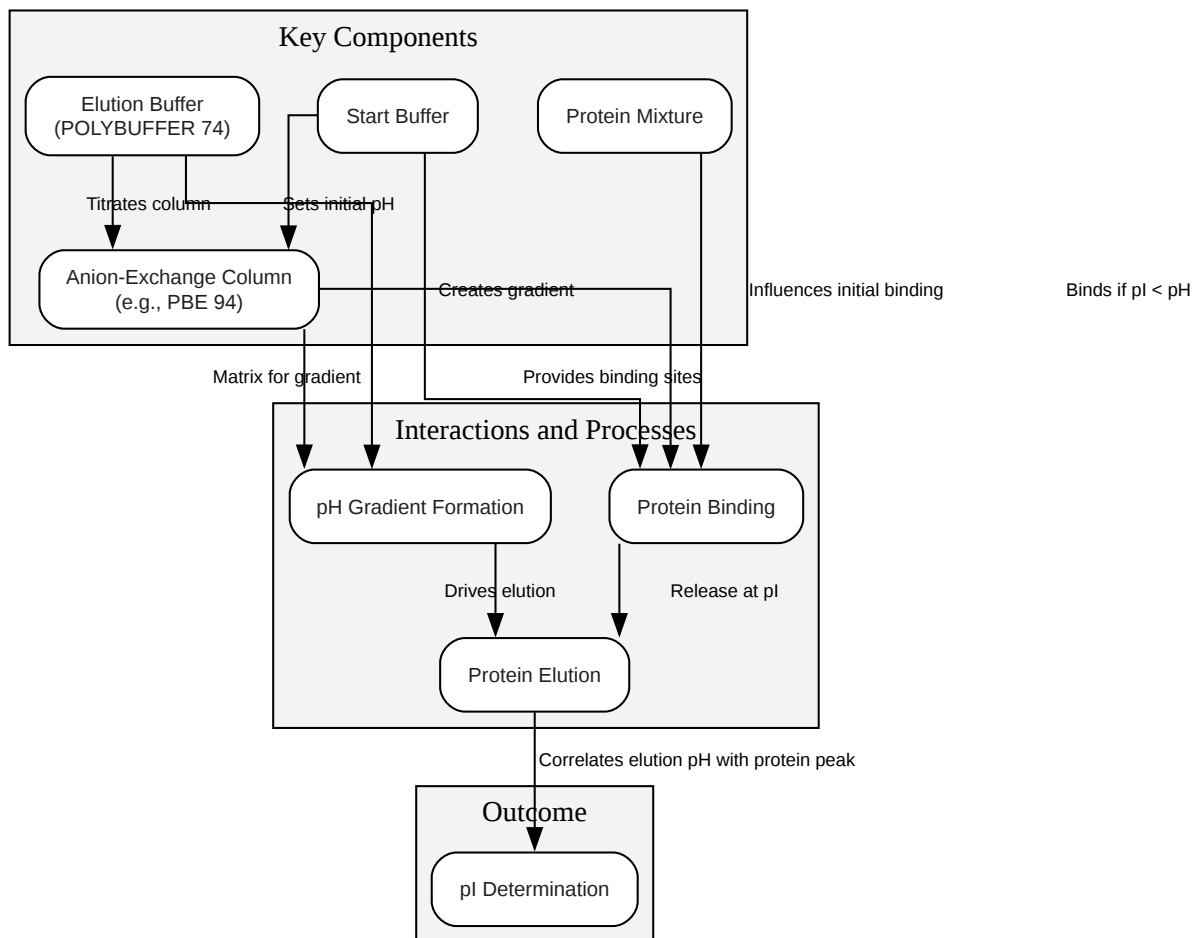
The process of chromatofocusing with **POLYBUFFER 74** involves the following key steps:

- **Column Equilibration:** A weak anion-exchange column is equilibrated with a start buffer at a specific pH, which defines the upper limit of the pH gradient.
- **Sample Application:** The protein sample is applied to the equilibrated column. Proteins with a pI below the start buffer pH will bind to the positively charged column matrix.
- **pH Gradient Formation and Elution:** The elution buffer, containing **POLYBUFFER 74** and adjusted to a lower pH (e.g., pH 4), is then passed through the column. As **POLYBUFFER 74** titrates the buffering groups on the column matrix, a linear pH gradient is formed.
- **Protein Focusing and Elution:** As the pH gradient descends, the net charge of the bound proteins becomes progressively more negative. When the pH of the gradient reaches a protein's isoelectric point, the protein's net charge becomes zero, it detaches from the column, and is eluted.
- **pI Determination:** By monitoring the pH of the eluent and detecting the protein peaks (typically by UV absorbance at 280 nm), the isoelectric point of each protein can be determined.

The following diagram illustrates the fundamental principle of chromatofocusing.







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References

- 1. mz-at.de [mz-at.de]
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